BNT411

Description

Properties

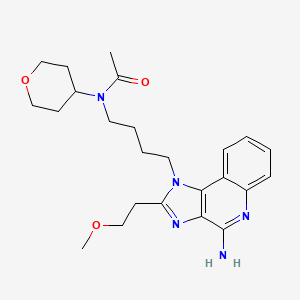

Molecular Formula |

C24H33N5O3 |

|---|---|

Molecular Weight |

439.6 g/mol |

IUPAC Name |

N-[4-[4-amino-2-(2-methoxyethyl)imidazo[4,5-c]quinolin-1-yl]butyl]-N-(oxan-4-yl)acetamide |

InChI |

InChI=1S/C24H33N5O3/c1-17(30)28(18-9-15-32-16-10-18)12-5-6-13-29-21(11-14-31-2)27-22-23(29)19-7-3-4-8-20(19)26-24(22)25/h3-4,7-8,18H,5-6,9-16H2,1-2H3,(H2,25,26) |

InChI Key |

MOTWRGZBKMOCKM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(CCCCN1C(=NC2=C1C3=CC=CC=C3N=C2N)CCOC)C4CCOCC4 |

Origin of Product |

United States |

Foundational & Exploratory

BNT411: A Deep Dive into the Mechanism of Action of a Novel TLR7 Agonist in Cancer Immunotherapy

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

BNT411 is an intravenously administered, selective Toll-like receptor 7 (TLR7) agonist of the imidazoquinoline class, developed to induce a systemic, type I interferon-driven immune response for the treatment of solid tumors. By activating TLR7, predominantly expressed on plasmacytoid dendritic cells (pDCs) and B cells, this compound initiates a signaling cascade that leads to the activation of a broad range of innate and adaptive immune cells. This technical guide synthesizes the available preclinical rationale and clinical data to provide a comprehensive overview of this compound's mechanism of action, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity.

Introduction to this compound and TLR7 Agonism in Oncology

The innate immune system plays a critical role in the initiation and propagation of anti-tumor immunity. Toll-like receptors (TLRs) are a class of pattern recognition receptors that recognize pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), thereby triggering an inflammatory response. TLR7, which recognizes single-stranded RNA, is a key target for cancer immunotherapy due to its role in inducing the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.

This compound is a potent and selective small molecule agonist of TLR7.[1][2] Its systemic administration is designed to overcome the limitations of local delivery of TLR agonists and to induce a broad and robust anti-tumor immune response, particularly in combination with other cancer therapies such as checkpoint inhibitors and chemotherapy.[2][3]

Core Mechanism of Action

This compound's primary mechanism of action is the activation of the TLR7 signaling pathway within the endosomes of immune cells.

Cellular Targets and Signaling Cascade

The principal cellular targets of this compound are plasmacytoid dendritic cells (pDCs), which are professional type I interferon-producing cells. Upon binding to TLR7, this compound initiates a conformational change in the receptor, leading to the recruitment of the adaptor protein MyD88. This triggers a downstream signaling cascade involving IRAK4, IRAK1, and TRAF6, ultimately leading to the activation of the transcription factors NF-κB and IRF7.

Activation of NF-κB drives the expression of pro-inflammatory cytokines such as TNF-α and IL-6, while IRF7 activation is critical for the robust production of IFN-α.

Downstream Immunological Effects

The cytokines and chemokines produced upon TLR7 activation by this compound lead to a multi-faceted anti-tumor immune response:

-

Activation of Dendritic Cells (DCs): IFN-α promotes the maturation and activation of conventional DCs (cDCs), enhancing their ability to present tumor antigens to T cells.

-

Enhancement of NK Cell Activity: Type I interferons are potent activators of Natural Killer (NK) cells, augmenting their cytotoxic activity against tumor cells.

-

Promotion of Cytotoxic T Lymphocyte (CTL) Responses: The activated DCs prime and activate tumor-specific CD8+ T cells, leading to the generation of cytotoxic T lymphocytes that can directly kill cancer cells.

-

B Cell Activation: this compound can directly activate B cells through TLR7, potentially leading to the production of anti-tumor antibodies.

-

Modulation of the Tumor Microenvironment: The influx of activated immune cells and the presence of inflammatory cytokines can convert an immunologically "cold" tumor microenvironment into a "hot" one, making it more susceptible to immunotherapy.

Quantitative Data Summary

Detailed quantitative data from preclinical studies, such as EC50 values for TLR7 activation and specific cytokine concentrations, are not extensively available in the public domain. The following tables summarize the available quantitative data from clinical trials.

Pharmacokinetics of this compound (Monotherapy)

| Parameter | Value Range | Dose Range (µg/kg) |

| Cmax (ng/mL) | ~0.15 - 26.0 | 0.05 - 9.6 |

| t1/2 (hours) | ~7 | 0.05 - 9.6 |

| Data from a Phase I/IIa clinical trial (NCT04101357) in patients with advanced solid tumors.[4][5] |

Pharmacodynamics of this compound (Monotherapy)

| Biomarker | Fold Increase | Dose Level (µg/kg) |

| IP-10 | 2.7 - 9.2 | 2.4 |

| Data from a Phase I/IIa clinical trial (NCT04101357) in patients with solid tumors.[4] |

Clinical Observations (Monotherapy)

| Observation | Dose Level (µg/kg) |

| Immune System Activation | ≥ 4.8 |

| Prolonged Disease Control (≥16 weeks) | ≥ 4.8 |

| Data from a Phase I/IIa clinical trial (NCT04101357) in patients with advanced solid tumors.[2][4] |

Treatment-Related Adverse Events (TRAEs) of this compound (Monotherapy)

| Adverse Event | Grade | Dose Level (µg/kg) |

| Grade ≥3 TRAEs | ≥3 | ≥ 4.8 |

| Transient Lymphocytopenia | 4 | ≥ 4.8 |

| Fatigue | 3 | 7.2 |

| Cytokine Release Syndrome | 2 | 7.2 and 9.6 |

| Data from a Phase I/IIa clinical trial (NCT04101357) in patients with advanced solid tumors.[4] |

Experimental Protocols

Detailed experimental protocols for the preclinical characterization of this compound are not publicly available. The following are representative protocols for key assays used in the evaluation of TLR7 agonists.

In Vitro TLR7 Reporter Assay

Objective: To determine the potency and selectivity of a TLR7 agonist.

Methodology:

-

HEK-293 cells stably transfected with human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter are seeded in 96-well plates.

-

Cells are incubated with serial dilutions of the TLR7 agonist (e.g., this compound) for 24 hours.

-

The supernatant is collected, and SEAP activity is measured using a colorimetric substrate.

-

Dose-response curves are generated, and the EC50 value is calculated.

-

Selectivity is assessed by performing the same assay using HEK-293 cells expressing other TLRs (e.g., TLR8).

Cytokine Profiling from Human PBMCs

Objective: To measure the cytokine and chemokine production induced by a TLR7 agonist in primary human immune cells.

Methodology:

-

Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using density gradient centrifugation.

-

PBMCs are seeded in 96-well plates and stimulated with various concentrations of the TLR7 agonist for 24-48 hours.

-

The cell culture supernatant is collected.

-

Cytokine and chemokine levels (e.g., IFN-α, TNF-α, IL-6, IP-10) are quantified using a multiplex immunoassay (e.g., Luminex) or ELISA.

In Vivo Murine Tumor Model

Objective: To evaluate the anti-tumor efficacy of a TLR7 agonist in a preclinical model.

Methodology:

-

Syngeneic tumor cells (e.g., CT26 colon carcinoma) are implanted subcutaneously into immunocompetent mice (e.g., BALB/c).

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

The TLR7 agonist is administered intravenously at various doses and schedules.

-

Tumor growth is monitored regularly by caliper measurements.

-

At the end of the study, tumors and spleens may be harvested for immunological analysis (e.g., flow cytometry to assess immune cell infiltration).

Conclusion

This compound is a promising systemic TLR7 agonist that has demonstrated a manageable safety profile and encouraging pharmacodynamic and preliminary efficacy signals in early clinical development. Its mechanism of action, centered on the induction of a type I interferon response and broad activation of the innate and adaptive immune systems, provides a strong rationale for its use in cancer immunotherapy, both as a monotherapy and in combination with other agents. Further clinical investigation is warranted to fully elucidate its therapeutic potential across various solid tumor indications.

References

BNT411: A Technical Whitepaper on its Toll-like Receptor 7 (TLR7) Agonist Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

BNT411 is a selective, intravenously administered small-molecule Toll-like receptor 7 (TLR7) agonist developed to systemically activate the innate and adaptive immune systems for cancer immunotherapy.[1][2] As an imidazoquinoline-based compound, this compound is designed to stimulate plasmacytoid dendritic cells (pDCs), leading to a Type 1 interferon-dominated cytokine release. This activity is intended to enhance pre-existing anti-tumor responses and induce new ones, particularly in combination with other cancer therapies like checkpoint inhibitors.[1][3] This document provides an in-depth technical overview of this compound's TLR7 agonist activity, summarizing key quantitative data, outlining experimental methodologies, and visualizing its mechanism of action.

Core Mechanism: TLR7 Agonism

Toll-like receptor 7 (TLR7) is an endosomal pattern recognition receptor integral to the innate immune system.[4][5] It primarily recognizes single-stranded RNA (ssRNA) from viruses and certain synthetic small molecules.[4] this compound, as a TLR7 agonist, mimics this natural activation process. Upon binding to TLR7 within the endosomes of immune cells, particularly pDCs, this compound triggers a downstream signaling cascade.[1][3] This leads to the activation of transcription factors like NF-κB and IRF7, culminating in the production of pro-inflammatory cytokines and, most notably, Type I interferons (IFNs).[4][5] The secreted IFNs then act on other immune cells, such as dendritic cells, natural killer (NK) cells, and T cells, to enhance their anti-tumor functions.[1][6] This process bridges the innate and adaptive immune responses, leading to a broad-based attack on cancerous cells.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the TLR7 signaling pathway initiated by this compound and a general workflow for evaluating its agonist activity.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Mouse model for pre-clinical study of human cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 6. Development and application of an in vitro assay to assess target-independent B-cell activation by targeted TLR7 immune agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of BNT411: A Toll-like Receptor 7 Agonist for Immuno-oncology

For Researchers, Scientists, and Drug Development Professionals

Introduction

BNT411 is an investigational Toll-like receptor 7 (TLR7) agonist developed by BioNTech for the systemic treatment of solid tumors. As a key component of the innate immune system, TLR7 activation triggers a cascade of signaling events, leading to the production of type I interferons and pro-inflammatory cytokines. This, in turn, is expected to stimulate a broad anti-tumor immune response involving both innate and adaptive immune cells. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, in vivo anti-tumor activity, and the underlying experimental methodologies.

Mechanism of Action: TLR7 Agonism

This compound is a selective TLR7 agonist.[1][2] TLR7 is an endosomal receptor primarily expressed by plasmacytoid dendritic cells (pDCs) and B cells. Upon binding to its ligand, TLR7 initiates a signaling pathway that leads to the activation of transcription factors, including NF-κB and IRF7. This results in the production of type I interferons (IFN-α/β) and other inflammatory cytokines, which play a crucial role in orchestrating an anti-tumor immune response.

The proposed mechanism of action for this compound involves the systemic activation of the immune system to recognize and eliminate cancer cells.[3] The activation of pDCs by this compound is expected to lead to the maturation and activation of other immune cells, including cytotoxic T lymphocytes (CTLs), natural killer (NK) cells, and macrophages, ultimately fostering a robust anti-tumor environment.[2][3]

Signaling Pathway

The following diagram illustrates the simplified signaling pathway initiated by this compound through TLR7 activation.

Preclinical Efficacy

In Vivo Anti-Tumor Activity

Preclinical studies have demonstrated the anti-tumor activity of this compound in mouse tumor models.[1] While specific details regarding the tumor models and quantitative efficacy are limited in publicly available resources, a commercial supplier of this compound for research purposes has reported its efficacy with a specific dosing regimen.

Table 1: In Vivo Anti-Tumor Activity of this compound

| Compound | Dosage | Administration Route | Dosing Schedule | Model System | Reported Outcome | Reference |

| This compound | 3 mg/kg | Intravenous (i.v.) | 8 administrations with 4 to 5-day intervals | Mouse tumor models | Demonstrates anti-tumor activity | [1] |

Experimental Protocols

Details of the experimental protocols for the in vivo studies are not extensively published. However, based on standard practices for evaluating anti-tumor efficacy in mouse models, the following general methodology can be inferred.

General In Vivo Efficacy Study Workflow:

Key Methodological Components:

-

Cell Lines and Animal Models: The specific syngeneic or xenograft mouse tumor models used for this compound evaluation have not been publicly disclosed. The choice of model is critical for assessing immune-mediated anti-tumor effects.

-

Tumor Implantation: Tumor cells are typically implanted subcutaneously or orthotopically into immunocompetent mice.

-

Treatment Administration: As reported, this compound is administered intravenously.[1]

-

Efficacy Endpoints: Standard endpoints for such studies include tumor growth inhibition (TGI), complete or partial tumor regressions, and overall survival.

In Vitro Data

As of the current date, specific quantitative in vitro data for this compound, such as half-maximal effective concentration (EC50) for TLR7 activation or half-maximal inhibitory concentration (IC50) in cell viability assays, are not available in the public domain. However, it is stated that this compound can induce the release of IFN-α in vitro.[1]

Table 2: In Vitro Activity of this compound

| Assay Type | Cell System | Measured Endpoint | Reported Outcome | Reference |

| TLR7 Activation Assay | Not specified | IFN-α release | Induces IFN-α release | [1] |

Summary and Future Directions

The available preclinical data, although limited in detail, indicate that this compound is a selective TLR7 agonist with in vivo anti-tumor activity in mouse models. The mechanism of action is consistent with the known biology of TLR7 activation, leading to the induction of an innate and subsequent adaptive anti-tumor immune response.

For a more comprehensive understanding of the preclinical profile of this compound, further data would be beneficial in the following areas:

-

Detailed In Vitro Characterization: Including EC50 values for TLR7 activation in various cell-based assays and cytokine profiling.

-

Comprehensive In Vivo Efficacy Data: Including details on the specific tumor models, quantitative tumor growth inhibition, survival data, and immunological correlates of the anti-tumor response.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: To correlate drug exposure with the observed biological and anti-tumor effects.

-

Toxicology Studies: Detailed reports from preclinical toxicology assessments.

The progression of this compound into clinical trials suggests that a more extensive preclinical data package exists. Researchers and professionals interested in further details are encouraged to monitor for forthcoming publications and presentations at major scientific conferences.

References

BNT411: A Toll-like Receptor 7 Agonist for Potent Activation of Innate and Adaptive Immunity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BNT411 is a systemically administered, selective Toll-like receptor 7 (TLR7) agonist designed to elicit a broad and robust anti-tumor immune response. By activating TLR7, predominantly expressed on plasmacytoid dendritic cells (pDCs) and B cells, this compound initiates a signaling cascade that bridges the innate and adaptive immune systems. This document provides a comprehensive overview of the mechanism of action of this compound, summarizing key preclinical and clinical findings. It details the downstream signaling pathways, presents available quantitative data on immune cell activation and cytokine induction, and outlines the experimental methodologies employed in its evaluation. This guide is intended to serve as a technical resource for researchers, scientists, and professionals involved in the development of novel cancer immunotherapies.

Introduction

The innate immune system serves as the first line of defense against pathogens and cellular stress, and its activation is critical for the subsequent priming of a durable and specific adaptive immune response. Toll-like receptors (TLRs) are a key class of pattern recognition receptors (PRRs) that recognize conserved molecular patterns associated with pathogens or cellular damage, thereby initiating a potent inflammatory response. TLR7, an endosomal receptor, recognizes single-stranded RNA (ssRNA) viruses and synthetic small molecules like imidazoquinolines.

This compound is an investigational imidazoquinoline-based TLR7 agonist that is administered intravenously.[1] Its systemic delivery is intended to activate pDCs, leading to a type I interferon (IFN)-dominant cytokine release.[1] This, in turn, is expected to stimulate a wide range of immune cells, including natural killer (NK) cells, monocytes, and dendritic cells (DCs), and to promote the development of a robust, tumor-specific adaptive immune response mediated by cytotoxic T lymphocytes (CTLs) and B cells.[1] This whitepaper will delve into the core mechanisms by which this compound activates both arms of the immune system, presenting the available data from clinical investigations.

Mechanism of Action: TLR7-Mediated Immune Activation

This compound exerts its immunostimulatory effects by binding to and activating TLR7 within the endosomes of immune cells. This binding event triggers a conformational change in the TLR7 dimer, initiating a downstream signaling cascade that is primarily dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein.

Innate Immune Activation

The initial phase of this compound-mediated immune activation involves the rapid engagement of the innate immune system.

-

Plasmacytoid Dendritic Cells (pDCs): As the primary expressors of TLR7, pDCs are the principal targets of this compound. Upon activation, they produce large quantities of type I interferons (IFN-α/β).

-

Natural Killer (NK) Cells: Type I IFNs and other cytokines produced by activated pDCs and monocytes lead to the potent activation of NK cells, enhancing their cytotoxic capacity against tumor cells.

-

Monocytes and Macrophages: this compound stimulates monocytes and macrophages, promoting their differentiation and phagocytic activity.

-

Conventional Dendritic Cells (cDCs): Activated pDCs and the resulting cytokine milieu promote the maturation and activation of cDCs, which are crucial for antigen presentation to T cells.

Adaptive Immune Activation

The innate immune response triggered by this compound is instrumental in shaping the subsequent adaptive immune response.

-

T Cell Priming and Effector Function: Activated and mature cDCs migrate to lymph nodes where they present tumor-associated antigens to naive T cells. The presence of a pro-inflammatory microenvironment, rich in type I IFNs and other cytokines, promotes the differentiation of naive CD8+ T cells into cytotoxic T lymphocytes (CTLs) and CD4+ T cells into T helper 1 (Th1) cells. These effector T cells can then infiltrate the tumor microenvironment and mediate tumor cell killing.

-

B Cell Activation and Antibody Production: this compound can directly activate B cells through TLR7 signaling, promoting their proliferation, differentiation into plasma cells, and production of antibodies.

Signaling Pathways

The binding of this compound to TLR7 initiates a well-defined signaling cascade, as depicted in the diagram below.

Caption: this compound-mediated TLR7 signaling pathway.

Quantitative Data from Clinical Investigations

The following tables summarize the key quantitative findings from the first-in-human phase I/IIa clinical trial of this compound (NCT04101357) in patients with solid tumors. It is important to note that this data is from preliminary reports and conference abstracts, and a full peer-reviewed publication with more detailed data is not yet available.

Table 1: Pharmacodynamic and Clinical Activity of this compound

| Parameter | Dose Level | Observation | Citation |

| Cytokine Induction | 2.4 µg/kg | 2.7–9.2 fold increase in interferon-γ induced protein 10 (IP-10) in 3 out of 4 patients. | [1][2][3] |

| Immune Cell Activation | ≥4.8 µg/kg | Marked activation of DCs, monocytes, NK cells, T cells, and B cells. | [1] |

| Type I Interferon Release | ≥4.8 µg/kg | Systemic pulsatile release of type I interferon and proinflammatory cytokines. | [1] |

| Clinical Activity | ≥4.8 µg/kg | Prolonged disease control for ≥16 weeks observed in 6 patients across various tumor types. | [4][5] |

| Best Response | Dose Level 4 | 5 months of stable disease in one patient with squamous cell carcinoma of the lung. | [2][3] |

Table 2: Pharmacokinetics of this compound

| Parameter | Value | Citation |

| Pharmacokinetics | Linear | [4][5] |

| Cmax (preliminary) | ca. 0.15–26.0 ng/mL | [4][5] |

| t1/2 (preliminary) | ca. 7 h | [4][5] |

Experimental Protocols

While detailed experimental protocols from a full publication are not yet available, the following outlines the general methodologies employed in the clinical evaluation of this compound based on information from clinical trial registries and conference abstracts.

Clinical Trial Design (NCT04101357)

A first-in-human, open-label, multi-center, phase I/IIa trial was conducted to evaluate the safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy of this compound.

-

Part 1A (Monotherapy Dose Escalation): Patients with metastatic or unresectable solid tumors who have exhausted available treatment options received this compound as a single agent. A 3+3 dose-escalation schema was followed, with this compound administered by intravenous infusion once weekly for 4 cycles, and every 3 weeks thereafter.[1][4][5]

-

Part 1B (Combination Therapy Dose Escalation): This part was designed to evaluate this compound in combination with atezolizumab, carboplatin, and etoposide in patients with chemotherapy-naïve extensive-stage small cell lung cancer (ES-SCLC).[2][3]

-

Endpoints: The primary endpoints were safety and the determination of the maximum tolerated dose (MTD) and/or recommended phase 2 dose (RP2D). Secondary endpoints included pharmacokinetics, pharmacodynamic profiling of immune activation, and preliminary efficacy based on RECIST 1.1.[2][3]

Caption: Experimental workflow for the this compound-01 clinical trial.

Pharmacodynamic Assessments

-

Cytokine Analysis: Plasma levels of various cytokines and chemokines, including IP-10, were likely measured using multiplex immunoassays (e.g., Luminex-based assays or Meso Scale Discovery) or enzyme-linked immunosorbent assays (ELISA) at baseline and various time points post-BNT411 administration.

-

Immune Cell Phenotyping and Activation: Peripheral blood mononuclear cells (PBMCs) were likely isolated from whole blood samples at different time points. Multi-color flow cytometry would have been used to enumerate and characterize various immune cell subsets (T cells, B cells, NK cells, monocytes, DCs). The expression of activation markers (e.g., CD69, CD86, HLA-DR) on these cell populations would have been quantified to assess the level of immune activation.

Conclusion

This compound, a selective TLR7 agonist, has demonstrated a manageable safety profile and encouraging signs of immune activation and clinical activity in early-phase clinical trials.[4][5] By potently stimulating the innate immune system, particularly pDCs, this compound initiates a cascade of events that leads to the activation of a broad range of immune effector cells and the induction of a pro-inflammatory tumor microenvironment. This robust activation of both innate and adaptive immunity underscores the potential of this compound as a promising agent in cancer immunotherapy, both as a monotherapy and in combination with other anti-cancer agents. Further clinical development and more detailed data from completed studies will be crucial to fully elucidate the therapeutic potential of this novel immunomodulatory agent.

References

BNT411: A Deep Dive into its Molecular Targets and Signaling Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

BNT411 is an investigational intravenously administered, imidazoquinoline-based Toll-like receptor 7 (TLR7) agonist developed by BioNTech.[1] As a selective TLR7 agonist, this compound is designed to systemically activate the innate and adaptive immune systems to elicit a potent anti-tumor response.[2] This technical guide provides a comprehensive overview of the molecular targets and signaling pathways of this compound, supported by quantitative data from clinical trials and detailed experimental methodologies.

Molecular Target: Toll-like Receptor 7 (TLR7)

The primary molecular target of this compound is the Toll-like receptor 7 (TLR7), a member of the TLR family of pattern recognition receptors. TLR7 is predominantly expressed in the endosomes of various immune cells, most notably plasmacytoid dendritic cells (pDCs) and B cells.[1][3] Its natural ligands are single-stranded RNA (ssRNA) viruses. This compound, as a synthetic small molecule agonist, mimics these viral components to activate TLR7 and initiate an immune cascade.

This compound is classified as an imidazoquinoline derivative, a class of compounds known for their potent TLR7 agonistic activity.[1][4][5] The specific structure of these molecules allows for high-affinity binding to the TLR7 receptor, leading to its dimerization and the recruitment of intracellular adaptor proteins.[6][7]

Signaling Pathways

The activation of TLR7 by this compound triggers a downstream signaling cascade primarily through the MyD88-dependent pathway. This pathway is crucial for the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, which are central to the anti-tumor effects of this compound.

MyD88-Dependent Signaling Pathway

Upon binding of this compound to TLR7 in the endosome, the receptor undergoes a conformational change, leading to the recruitment of the myeloid differentiation primary response 88 (MyD88) adaptor protein. This initiates a series of intracellular events:

-

Complex Formation: MyD88 recruits IL-1 receptor-associated kinase 4 (IRAK4), which in turn phosphorylates and activates IRAK1.

-

TRAF6 Activation: The activated IRAK1 associates with TNF receptor-associated factor 6 (TRAF6), leading to TRAF6 ubiquitination and activation.

-

NF-κB and MAPK Activation: Activated TRAF6 triggers the activation of two major downstream pathways:

-

NF-κB Pathway: Leads to the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.

-

MAPK Pathway: Activates transcription factors like AP-1, which also contribute to the expression of inflammatory genes.

-

-

IRF7 Activation and Type I IFN Production: In pDCs, the MyD88-IRAK4-TRAF6 complex also activates interferon regulatory factor 7 (IRF7). Activated IRF7 translocates to the nucleus and induces the transcription of type I interferons (IFN-α and IFN-β).

The systemic release of type I interferons and pro-inflammatory cytokines leads to the broad activation of various immune cells, including dendritic cells (DCs), monocytes, natural killer (NK) cells, T cells, and B cells.[1][3] This comprehensive immune stimulation is intended to enhance pre-existing anti-tumor responses and induce new, durable anti-cancer immunity.[3]

Caption: this compound-induced TLR7 signaling via the MyD88-dependent pathway.

Quantitative Data from Clinical Trials

The following tables summarize key data from the dose-escalation part of the Phase I/IIa clinical trial this compound-01 (NCT04101357).

Table 1: Patient Demographics and Baseline Characteristics

| Characteristic | Value |

| Number of Patients | 45 |

| Median Age (years) | 59 |

| Gender (Female) | 20 (44.4%) |

| Median Prior Lines of Therapy | 3 |

| ECOG Performance Status 0-1 | All Patients |

Source: Updated results as of February 16, 2024.[1]

Table 2: Treatment-Related Adverse Events (TRAEs) in ≥10% of Patients

| Adverse Event | Any Grade (N=45) | Grade ≥3 (N=45) |

| Fatigue | 14 (31.1%) | 2 (Grade 3) |

| Pyrexia | 14 (31.1%) | N/A |

| Chills | 12 (26.7%) | N/A |

| Nausea | 12 (26.7%) | N/A |

Source: Updated results as of February 16, 2024.[1]

Table 3: Pharmacokinetic Parameters of this compound

| Parameter | Value |

| Dose Range | 0.05 to 9.6 µg/kg |

| Cmax (preliminary) | ~0.15–26.0 ng/mL |

| t1/2 (half-life) | ~7 hours |

| Pharmacokinetics | Linear |

Source: Updated results as of February 16, 2024.[1]

Table 4: Pharmacodynamic and Clinical Activity

| Parameter | Finding |

| Immune Modulation | Marked activation of DCs, monocytes, NK, T, and B cells at doses ≥4.8 µg/kg. |

| Cytokine Release | Systemic pulsatile release of type I interferon and pro-inflammatory cytokines at doses ≥4.8 µg/kg. |

| Clinical Activity | Prolonged disease control (≥16 weeks) observed in 6 patients at doses ≥4.8 µg/kg. |

Source: Updated results as of February 16, 2024.[1][3]

Experimental Protocols

The following are representative protocols for key experiments used to evaluate the activity of TLR7 agonists like this compound.

In Vitro TLR7 Agonist Activity Assay Using Human PBMCs

This assay assesses the ability of this compound to induce cytokine production in human peripheral blood mononuclear cells (PBMCs).

-

PBMC Isolation: Isolate PBMCs from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Plate PBMCs at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Stimulation: Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO). A known TLR7 agonist like imiquimod can be used as a positive control.[8]

-

Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plates and collect the supernatant for cytokine analysis.

-

Cytokine Measurement: Quantify the levels of key cytokines (e.g., IFN-α, TNF-α, IL-6) in the supernatant using a sandwich ELISA or a multiplex bead-based immunoassay.

Caption: Workflow for in vitro assessment of this compound activity in PBMCs.

Flow Cytometry for Immune Cell Profiling

This protocol is used to identify and quantify different immune cell populations and their activation status in patient blood samples.[9][10][11]

-

Sample Collection: Collect whole blood from patients at baseline and at various time points after this compound administration.

-

Staining:

-

Aliquot 100 µL of whole blood into flow cytometry tubes.

-

Add a cocktail of fluorescently-conjugated antibodies specific for surface markers of different immune cell subsets (e.g., CD3 for T cells, CD19 for B cells, CD56 for NK cells, CD11c for dendritic cells, CD14 for monocytes) and activation markers (e.g., CD69, CD86, HLA-DR).

-

Incubate for 30 minutes at 4°C in the dark.

-

-

Lysis: Lyse red blood cells using a lysis buffer.

-

Washing: Wash the cells with PBS containing 2% FBS.

-

Data Acquisition: Acquire data on a multi-color flow cytometer.

-

Data Analysis: Analyze the data using flow cytometry analysis software to gate on specific cell populations and quantify the expression of activation markers.

Sandwich ELISA for Cytokine Measurement in Human Serum

This protocol is used to measure the concentration of specific cytokines in the serum of patients treated with this compound.[12][13][14]

-

Plate Coating: Coat a 96-well microplate with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-α) and incubate overnight at 4°C.

-

Washing and Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample and Standard Incubation: Add patient serum samples and a serial dilution of a known concentration of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for a different epitope on the cytokine. Incubate for 1-2 hours at room temperature.

-

Enzyme Conjugate: Wash the plate and add streptavidin conjugated to an enzyme (e.g., horseradish peroxidase, HRP). Incubate for 30 minutes at room temperature.

-

Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB).

-

Signal Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve from the absorbance values of the standards and calculate the cytokine concentration in the patient samples.

Conclusion

This compound is a potent TLR7 agonist that activates the immune system through the MyD88-dependent signaling pathway, leading to the production of type I interferons and pro-inflammatory cytokines. This mechanism results in the broad activation of innate and adaptive immune cells, which has shown early signs of clinical activity in patients with advanced solid tumors. The data from the this compound-01 trial demonstrate a manageable safety profile and provide a clear pharmacodynamic response, supporting further clinical development of this compound as a promising immuno-oncology agent. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other TLR7 agonists in the field of cancer immunotherapy.

References

- 1. jitc.bmj.com [jitc.bmj.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Structure-Activity Relationships in Human Toll-like Receptor 7-Active Imidazoquinoline Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships in human toll-like receptor 7-active imidazoquinoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Further Exploration of the Structure-Activity Relationship of Imidazoquinolines; Identification of Potent C7 Substituted Imidazoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Increased responsiveness of peripheral blood mononuclear cells to in vitro TLR 2, 4 and 7 ligand stimulation in chronic pain patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. clinicallab.com [clinicallab.com]

- 10. How Flow Cytometry is Helping Push the Boundaries of Immuno-oncology | SauveBio [sauvebio.com]

- 11. miltenyibiotec.com [miltenyibiotec.com]

- 12. Cytokine Elisa [bdbiosciences.com]

- 13. Cytokine elisa kit | Sigma-Aldrich [sigmaaldrich.com]

- 14. protocols.io [protocols.io]

Pharmacodynamics of BNT411 in Solid Tumor Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BNT411 is an investigational intravenously administered, small-molecule Toll-like receptor 7 (TLR7) agonist.[1] Developed by BioNTech, it is designed to systemically activate the innate and adaptive immune systems to elicit anti-tumor responses.[2][3] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound in solid tumor models, drawing from available clinical and preclinical data. Due to the limited public availability of extensive preclinical data specifically for this compound, this guide incorporates representative findings from other systemic TLR7 agonists in solid tumor models to provide a thorough understanding of the compound class's mechanism of action and anti-tumor activity.

Core Mechanism of Action: TLR7 Agonism

This compound functions by binding to and activating Toll-like receptor 7, a key pattern recognition receptor primarily expressed in the endosomes of immune cells, particularly plasmacytoid dendritic cells (pDCs).[4][5] This activation triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, most notably type I interferons (IFN-α/β).[5] The subsequent immune activation involves the maturation and activation of dendritic cells (DCs), natural killer (NK) cells, monocytes, and B cells, ultimately leading to the priming and activation of tumor-antigen-specific CD8+ T cells.[5][6]

Signaling Pathway

The binding of this compound to TLR7 initiates a signaling cascade predominantly through the MyD88-dependent pathway. This involves the recruitment of adaptor proteins like MyD88 and subsequent activation of interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6). Ultimately, this leads to the activation of transcription factors such as NF-κB and IRF7, driving the expression of type I interferons and other pro-inflammatory cytokines.

Caption: this compound-induced TLR7 signaling cascade.

Pharmacodynamic Effects in Solid Tumor Models

The pharmacodynamic effects of this compound and other systemic TLR7 agonists have been evaluated in both preclinical solid tumor models and in clinical trials involving patients with advanced solid tumors.

Preclinical In Vivo Efficacy (Representative Data)

While specific this compound preclinical efficacy data is not extensively published, studies on other systemic TLR7 agonists in syngeneic mouse tumor models provide valuable insights into the expected anti-tumor activity.

| Tumor Model | Treatment Regimen | Key Findings | Reference |

| CT26 (Colon Carcinoma) | Systemic administration of a TLR7 agonist | Significant inhibition of tumor growth, induction of tumor-specific T-cell responses, and establishment of immunological memory against tumor rechallenge. | [4] |

| MC38 (Colon Adenocarcinoma) | Intratumoral administration of a TLR7/8 agonist | Sustained anti-tumor activity, local immune cell activation, and enhanced efficacy when combined with other immunotherapies. | [7] |

| B16-OVA (Melanoma) | Intratumoral administration of a TLR7/8 agonist | Promotion of a Th1 polarized immune response, activation of NK and CD8+ T cells, and inhibition of tumor growth. | [2] |

Clinical Pharmacodynamics in Solid Tumors

Data from the first-in-human Phase I/IIa clinical trial of this compound (NCT04101357) in patients with solid tumors has demonstrated clear pharmacodynamic effects indicative of immune activation.[1][6]

| Dose Level | Pharmacodynamic Marker | Observation | Reference |

| ≥ 4.8 µg/kg | Immune Cell Activation | Marked activation of dendritic cells, monocytes, NK cells, T cells, and B cells. | [6] |

| 2.4 µg/kg (DL5) | Cytokine Induction (IP-10) | 2.7 to 9.2-fold increase in plasma IP-10 (interferon-γ induced protein 10) in 3 out of 4 patients. | [1] |

| ≥ 4.8 µg/kg | Cytokine Release | Systemic pulsatile release of type I interferon and pro-inflammatory cytokines. | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of pharmacodynamic studies. Below are representative protocols for key experiments.

In Vivo Solid Tumor Efficacy Study

This protocol describes a typical in vivo study to evaluate the anti-tumor efficacy of a systemic TLR7 agonist in a syngeneic mouse model.

Caption: Workflow for an in vivo efficacy study.

Methodology:

-

Animal Models: 6-8 week old female BALB/c mice are typically used for the CT26 colon carcinoma model.[7]

-

Tumor Cell Culture: CT26 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Tumor Inoculation: Mice are subcutaneously inoculated with 1 x 10^6 CT26 cells in 100 µL of phosphate-buffered saline (PBS) into the right flank.

-

Treatment Groups: Once tumors reach a predetermined size (e.g., 50-100 mm³), mice are randomized into treatment and control groups.

-

Drug Administration: this compound (or a similar TLR7 agonist) is administered intravenously at specified doses and schedules. The vehicle control group receives the formulation buffer.

-

Tumor Measurement: Tumor dimensions are measured two to three times weekly using digital calipers, and tumor volume is calculated using the formula: (length x width²) / 2.

-

Endpoint Analysis: The primary endpoints are typically tumor growth inhibition and overall survival. At the end of the study, tumors may be excised for further analysis (e.g., immune cell infiltration).

Immune Cell Activation Assay (Flow Cytometry)

This protocol outlines a method to assess the activation of various immune cell populations in peripheral blood following treatment.

Methodology:

-

Sample Collection: Whole blood is collected from treated and control animals (or patients) at specified time points.

-

Red Blood Cell Lysis: Red blood cells are lysed using a lysis buffer.

-

Antibody Staining: The remaining peripheral blood mononuclear cells (PBMCs) are stained with a cocktail of fluorescently labeled antibodies against various cell surface markers to identify different immune cell populations (e.g., CD3 for T cells, CD19 for B cells, CD56 for NK cells, CD11c for dendritic cells) and activation markers (e.g., CD69, CD86, HLA-DR).

-

Flow Cytometry Analysis: Stained cells are acquired on a flow cytometer.

-

Data Analysis: The percentage of activated cells within each immune cell population is determined using flow cytometry analysis software.

Cytokine Profiling (Multiplex Immunoassay)

This protocol describes a method for quantifying the levels of multiple cytokines in plasma or serum.

Methodology:

-

Sample Preparation: Plasma or serum is isolated from blood samples collected from treated and control subjects.

-

Multiplex Bead-Based Immunoassay: A multiplex immunoassay kit (e.g., Luminex-based) is used to simultaneously measure the concentrations of multiple cytokines (e.g., IFN-α, IP-10, TNF-α, IL-6).

-

Assay Procedure: The assay is performed according to the manufacturer's instructions, which typically involves incubating the samples with antibody-coupled beads, followed by detection antibodies and a fluorescent reporter.

-

Data Acquisition and Analysis: The plate is read on a multiplex analyzer, and the concentrations of each cytokine are calculated based on a standard curve.

Conclusion

This compound, as a systemic TLR7 agonist, demonstrates a potent ability to activate both the innate and adaptive immune systems. The pharmacodynamic effects observed in clinical trials, including the activation of a broad range of immune cells and the induction of a type I interferon response, are consistent with its proposed mechanism of action. While detailed preclinical data for this compound in solid tumor models is not widely available, representative studies with similar TLR7 agonists highlight the potential for significant anti-tumor efficacy. The experimental protocols provided in this guide offer a framework for the continued investigation of the pharmacodynamics of this compound and other novel immunomodulatory agents in the field of oncology. Further research into the nuanced effects of this compound on the tumor microenvironment will be crucial for optimizing its clinical development, both as a monotherapy and in combination with other cancer treatments.

References

- 1. BioNTech to Present New Clinical and Preclinical Data Across Multiple Immuno-Oncology Programs at 36th SITC Annual Meeting | BioNTech [investors.biontech.de]

- 2. BioNTech to Present Clinical and Preclinical Data Across mRNA and Next-Generation Immuno-Oncology Priority Programs at AACR 2025 | BioNTech [investors.biontech.de]

- 3. BioNTech to Present Clinical Data Updates for Personalized [globenewswire.com]

- 4. BioNTech to Present New Clinical and Preclinical Data Across Multiple Immuno-Oncology Programs at 36th SITC Annual Meeting | BioNTech [investors.biontech.de]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 1stoncology.com [1stoncology.com]

BNT411 for Non-Small Cell Lung Cancer Research: A Technical Guide

Introduction: BNT411 is an investigational, intravenously administered Toll-like receptor 7 (TLR7) agonist developed by BioNTech. As an immunomodulatory agent, its primary goal is to stimulate a broad innate and adaptive immune response against tumor cells. The therapeutic rationale is based on the potential of TLR7 agonists to convert immunologically "cold" tumors, which are often unresponsive to immunotherapy, into "hot" tumors with an inflamed microenvironment more susceptible to immune-mediated destruction.

While a significant portion of the clinical investigation for this compound in lung cancer has focused on its use in combination therapy for Small Cell Lung Cancer (SCLC), the initial first-in-human trial also included patients with various solid tumors, including Non-Small Cell Lung Cancer (NSCLC), in its monotherapy arm. This guide provides a detailed overview of this compound's mechanism of action, available clinical data from its monotherapy application in solid tumors, and the experimental protocols employed, offering a foundational resource for researchers in the field of NSCLC.

Mechanism of Action: TLR7-Mediated Immune Activation

This compound functions by targeting TLR7, a key receptor of the innate immune system primarily expressed on plasmacytoid dendritic cells (pDCs) and B cells. Activation of TLR7 initiates a downstream signaling cascade via the MyD88-dependent pathway. This leads to the activation of transcription factors, most notably Interferon Regulatory Factor 7 (IRF7), which drives the production of large amounts of Type I interferons (IFN-α/β). These interferons play a central role in bridging the innate and adaptive immune systems, leading to the activation of cytotoxic CD8+ T cells, Natural Killer (NK) cells, and a broad modulation of the immune response intended to enhance pre-existing anti-tumor activity and generate new responses.[1][2]

Clinical Research: The this compound-01 Trial

The primary source of clinical data for this compound comes from the first-in-human, open-label, multi-center Phase I/IIa trial, designated this compound-01 (NCT04101357).[1][2][3] This trial was designed to evaluate the safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy of this compound.

Experimental Protocols: this compound-01 Study Design

The trial consisted of multiple parts, with Part 1A being the most relevant for solid tumors like NSCLC.[2][3]

-

Part 1A: Monotherapy Dose Escalation

-

Patient Population: Patients with metastatic or unresectable solid tumors (including NSCLC) who had exhausted available standard therapy options.[2][3]

-

Study Design: An accelerated 3+3 dose-escalation schema was used to determine the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D).[1]

-

Dosing Schedule: this compound was administered via intravenous infusion once weekly for the first four weeks (one cycle), followed by administration every three weeks until disease progression or unacceptable toxicity.[1][2]

-

-

Part 1B: Combination Therapy Dose Escalation

-

Part 2: Expansion Cohorts

-

Designed to further explore this compound as a monotherapy or in combination therapy in selected tumor indications.[3]

-

-

Key Endpoints:

Quantitative Data from this compound Monotherapy (Part 1A)

The following tables summarize the publicly available data from the monotherapy dose-escalation arm (Part 1A), which included patients with various solid tumors.

Table 1: Safety and Preliminary Efficacy (as of July 1, 2021)

| Parameter | Observation | Grade |

|---|---|---|

| Drug-Related Adverse Events | ||

| Pyrexia | Reported in 2 of 11 patients (18.2%) | 1 and 3 |

| Anemia | Reported in 2 of 11 patients (18.2%) | 1 and 2 |

| Dose Limiting Toxicities (DLTs) | None reported | N/A |

| Serious Adverse Events (SAEs) | No related SAEs reported | N/A |

| Grade 4-5 Adverse Events | None reported | N/A |

| Preliminary Efficacy | ||

| Best Response (NSCLC) | 5 months of stable disease in one patient with squamous cell carcinoma of the lung | N/A |

(Data sourced from Symeonides et al., 2021)[1][2]

Table 2: Pharmacodynamic (PD) Response

| Biomarker | Dose Level | Observation |

|---|---|---|

| Interferon-γ induced protein (IP-10) | Dose Level 5 (2.4 µg/kg) | 2.7 to 9.2-fold increase observed in 3 of 4 patients |

(Data sourced from Symeonides et al., 2021)[1][2]

Summary and Future Directions

The initial data from the this compound-01 trial indicates that this compound monotherapy has an acceptable safety profile in heavily pretreated patients with solid tumors.[1][2] The pharmacodynamic results, showing a dose-dependent increase in the immune activation marker IP-10, provide evidence of target engagement.[1][2]

For NSCLC research, the key finding is the signal of clinical activity, with one patient achieving stable disease for five months.[1][2] While this is an early and isolated result, it supports the underlying hypothesis that TLR7 agonism can impact tumor control. Given the mechanism of action, the true potential of this compound in NSCLC is likely to be realized in combination with other therapeutic modalities, particularly immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1 antibodies). By converting "cold" NSCLC tumors into an inflamed phenotype, this compound could potentially overcome resistance to checkpoint blockade, a major clinical challenge. Further investigation in dedicated NSCLC cohorts, both as a monotherapy and in rational combinations, is warranted to fully elucidate its therapeutic potential.

References

Investigating BNT411 in Pancreatic Cancer Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: BNT411 is a novel, selective Toll-like receptor 7 (TLR7) agonist designed to activate both the innate and adaptive immune systems for cancer immunotherapy.[1][2] While clinical development is exploring its potential across various solid tumors, including pancreatic cancer, detailed preclinical data specifically in pancreatic cancer models remains limited in the public domain.[3] This technical guide synthesizes the available information on this compound and the broader class of TLR7 agonists to provide a framework for its investigation in pancreatic cancer research.

Core Mechanism of Action: TLR7 Agonism

This compound functions by binding to and activating TLR7, an endosomal receptor primarily expressed on immune cells such as plasmacytoid dendritic cells (pDCs), B cells, and macrophages.[2][4] This activation triggers a downstream signaling cascade through the MyD88-dependent pathway, leading to the activation of transcription factors like NF-κB and IRFs (Interferon Regulatory Factors).[4][5] The subsequent production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines stimulates a robust anti-tumor immune response.[1][4] This includes the enhanced activation and cytolytic function of natural killer (NK) cells and cytotoxic T lymphocytes (CTLs), promoting a Th1-mediated immune response.[4]

Preclinical and Clinical Data Summary

Direct preclinical studies of this compound in pancreatic cancer models are not extensively published. However, preclinical studies in various mouse tumor models have shown that this compound induces a potent, type-1 interferon-dominant cytokine release and stimulates antigen-specific CD8+ T cells, B cells, and innate immune cells, resulting in significant anti-tumor activity.[1]

A first-in-human Phase I/IIa clinical trial (NCT04101357) has evaluated this compound as a monotherapy in patients with various solid tumors, including pancreatic cancer, and in combination with other agents in extensive-stage small cell lung cancer.[3][6]

Table 1: Summary of Available Data on this compound

| Parameter | Finding | Source |

| Mechanism | Selective TLR7 agonist | [1][2] |

| Preclinical Models | Demonstrates anti-tumor activity in various mouse tumor models. | [1] |

| Suggested In Vivo Dosing (Mouse) | 3 mg/kg; intravenous; administered 8 times with a 4 to 5-day interval. | [1] |

| Phase I/IIa Clinical Trial (NCT04101357) | Investigated in patients with metastatic or unresectable solid tumors, including pancreatic cancer. | [3] |

| Clinical Observations | Manageable safety profile in heavily pretreated patients with solid cancers. Early signals of clinical activity and prolonged disease control (≥16 weeks) were observed in some patients at dose levels ≥4.8 μg/kg. | [6] |

Experimental Protocols for Pancreatic Cancer Models

The following are representative protocols for investigating this compound in preclinical pancreatic cancer models, based on its known mechanism and data from other TLR7 agonists.

In Vitro Immune Cell Activation Assay

Objective: To determine the ability of this compound to activate immune cells, particularly dendritic cells and lymphocytes.

Methodology:

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors or splenocytes from mice.

-

Culture the cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS).

-

Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM).

-

After 24-48 hours of incubation, collect the supernatant to measure cytokine production (e.g., IFN-α, IL-12, TNF-α) using ELISA or a multiplex cytokine assay.

-

Analyze the expression of activation markers (e.g., CD80, CD86, HLA-DR) on dendritic cells (identified by CD11c) and other immune cell populations using flow cytometry.

In Vivo Syngeneic Mouse Model of Pancreatic Cancer

Objective: To evaluate the anti-tumor efficacy of this compound in an immunocompetent mouse model of pancreatic cancer.

Methodology:

-

Select a suitable syngeneic mouse model, such as C57BL/6 mice, and a compatible pancreatic cancer cell line (e.g., KPC cells derived from the LSL-KrasG12D/+; LSL-Trp53R172H/+; Pdx-1-Cre mouse model).

-

Implant the pancreatic cancer cells orthotopically into the pancreas of the mice.

-

Once tumors are established (e.g., palpable or detectable by imaging), randomize the mice into treatment and control groups.

-

Administer this compound intravenously at a dose of 3 mg/kg every 4-5 days for a total of 8 doses. The control group should receive a vehicle control (e.g., PBS).[1]

-

Monitor tumor growth regularly using calipers (for subcutaneous models) or non-invasive imaging (e.g., ultrasound or bioluminescence for orthotopic models).

-

Record survival data.

-

At the end of the study, harvest tumors and spleens for immunological analysis, including flow cytometry to assess the infiltration and activation of T cells, NK cells, and dendritic cells within the tumor microenvironment.

Visualizations: Signaling Pathways and Experimental Workflows

Caption: this compound activates TLR7 signaling.

Caption: Workflow for in vivo this compound studies.

Conclusion and Future Directions

This compound represents a promising immunotherapeutic agent with a clear mechanism of action. While direct preclinical evidence in pancreatic cancer is emerging, the data from other solid tumors and the known biology of TLR7 agonists provide a strong rationale for its investigation in this challenging disease. Future preclinical studies should focus on elucidating the efficacy of this compound in various pancreatic cancer models, including those that are resistant to standard chemotherapy and other immunotherapies. Combination strategies, for instance with checkpoint inhibitors or targeted therapies, will also be a critical area of investigation to unlock the full potential of this compound for patients with pancreatic cancer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Facebook [cancer.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. The Role of TRL7/8 Agonists in Cancer Therapy, with Special Emphasis on Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting toll-like receptor 7/8 for immunotherapy: recent advances and prospectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

BNT411: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and development history of BNT411, a systemically administered Toll-like Receptor 7 (TLR7) agonist. The content herein is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this investigational immuno-oncology agent.

Introduction to this compound

This compound is a selective, intravenously administered small molecule TLR7 agonist developed by BioNTech.[1][2] It belongs to the imidazoquinoline class of compounds, which are known for their potent immunostimulatory properties.[2][3] By activating TLR7, this compound is designed to stimulate a broad innate and adaptive immune response against solid tumors.[4] The core of its mechanism of action lies in the activation of plasmacytoid dendritic cells (pDCs), leading to a Type 1 interferon (IFN)-dominated cytokine release.[3][5] This cascade is intended to enhance pre-existing anti-tumor responses and induce new ones through the activation of cytotoxic CD8+ T cells, natural killer (NK) cells, and macrophages.[5]

Discovery and Preclinical Development

While specific details on the initial discovery and lead optimization of this compound have not been extensively published, the development process can be inferred from the established principles of drug discovery for small molecule TLR7 agonists and BioNTech's known expertise in immuno-oncology.

Putative Discovery and Lead Optimization Workflow

The discovery of a potent and selective TLR7 agonist like this compound would have likely followed a structured workflow involving high-throughput screening, medicinal chemistry-driven lead optimization, and comprehensive in vitro and in vivo characterization.

Experimental Protocols: Preclinical Evaluation

In Vitro Potency and Selectivity Assays:

-

Methodology: Human peripheral blood mononuclear cells (PBMCs) or isolated pDCs would be stimulated with varying concentrations of this compound. The production of key cytokines such as IFN-α, TNF-α, and IL-12 would be measured using enzyme-linked immunosorbent assay (ELISA) or multiplex bead arrays. TLR7 and TLR8 reporter gene assays in cell lines (e.g., HEK293) would be used to determine the potency and selectivity of the compound.

In Vivo Pharmacodynamics and Efficacy Studies:

-

Methodology: In vivo pharmacodynamic studies would involve administering this compound to tumor-bearing mice and measuring cytokine levels in the plasma at various time points. Immune cell activation in the spleen and tumor microenvironment would be assessed by flow cytometry. For efficacy studies, various syngeneic mouse tumor models would be utilized to evaluate the anti-tumor activity of this compound as a monotherapy and in combination with other agents like checkpoint inhibitors. Tumor growth inhibition would be the primary endpoint.

IND-Enabling Toxicology Studies:

-

Methodology: Good Laboratory Practice (GLP)-compliant toxicology studies would be conducted in at least two animal species (one rodent, one non-rodent) to assess the safety profile of this compound. These studies would involve repeat-dose administration to determine the maximum tolerated dose (MTD) and identify any potential target organ toxicities.

Clinical Development: The this compound-01 Trial

The clinical development of this compound has centered around the first-in-human, Phase I/IIa clinical trial, designated this compound-01 (NCT04101357).[4] This open-label, multicenter, dose-escalation trial was designed to evaluate the safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy of this compound.[4]

Clinical Trial Design and Execution

The this compound-01 trial was structured in multiple parts to systematically evaluate this compound's potential.

Experimental Protocol: this compound-01 Trial

-

Study Design: A Phase 1/2a, first-in-human, open-label, dose-escalation trial with expansion cohorts.[4]

-

Patient Population: Part 1A included patients with advanced solid tumors who had exhausted standard treatment options. Part 1B enrolled patients with chemotherapy-naïve extensive-stage small cell lung cancer (ES-SCLC).[4]

-

Dosing Regimen: this compound was administered via intravenous infusion. In the dose-escalation phase, a 3+3 design was used with doses ranging from 0.05 to 9.6 µg/kg.[2]

-

Primary Endpoints: The primary objectives were to assess the safety, determine the maximum tolerated dose (MTD), and establish the recommended Phase 2 dose (RP2D).[5][6]

-

Secondary Endpoints: Secondary endpoints included assessing the pharmacokinetic (PK) profile, pharmacodynamic (PD) effects (immune activation), and preliminary anti-tumor efficacy based on RECIST 1.1 criteria.[5][6]

Clinical Data Summary

Table 1: Safety Profile of this compound Monotherapy (as of Feb 16, 2024) [2]

| Adverse Event Category | Frequency (N=45) | Most Common TRAEs (≥20%) | Grade ≥3 TRAEs | Dose-Limiting Toxicities (DLTs) |

| Treatment-Related Adverse Events (TRAEs) | 84.4% (n=38) | Fatigue (31.1%), Pyrexia (31.1%), Chills (26.7%), Nausea (26.7%) | 26.7% (n=12) | 10.8% (n=4) at 7.2 µg/kg and 9.6 µg/kg (Grade 3 fatigue, Grade 2 cytokine release syndrome) |

Table 2: Pharmacokinetic Parameters of this compound [2]

| Parameter | Value |

| Cmax (Maximum Concentration) | ~0.15–26.0 ng/mL |

| t1/2 (Half-life) | ~7 hours |

| Pharmacokinetics | Linear |

Table 3: Pharmacodynamic and Efficacy Observations [1][2]

| Parameter | Observation |

| Cytokine Induction | Dose-dependent increase in interferon-γ induced protein IP-10, with the strongest response at 2.4 µg/kg (2.7–9.2 fold increase).[1] |

| Immune Cell Activation | At doses ≥4.8 µg/kg, marked activation of dendritic cells, monocytes, NK cells, T cells, and B cells was observed.[2] |

| Clinical Activity | Prolonged disease control (≥16 weeks) was observed in 6 patients at dose levels ≥4.8 μg/kg across various tumor types.[2] The best response reported was 5 months of stable disease in a patient with squamous cell carcinoma of the lung.[1] |

Mechanism of Action: TLR7 Signaling Pathway

This compound's therapeutic effect is initiated by its binding to and activation of TLR7 within the endosomes of immune cells, primarily pDCs. This triggers a downstream signaling cascade that results in a potent anti-tumor immune response.

Conclusion

This compound has demonstrated a manageable safety profile and encouraging pharmacodynamic signals in its first-in-human clinical trial.[1] The observed immune activation and early signs of clinical activity warrant further investigation of this compound, both as a monotherapy and in combination with other cancer treatments, for the management of solid tumors.[2] The development of this compound showcases the potential of systemically administered TLR7 agonists as a promising modality in cancer immunotherapy.

References

Methodological & Application

Application Notes and Protocols for BNT411 Administration in Mouse Tumor Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the administration of BNT411, a selective Toll-like receptor 7 (TLR7) agonist, in mouse tumor models to evaluate its anti-tumor activity. The protocol is based on available preclinical data and established methodologies for in vivo cancer research.

Introduction

This compound is an investigational small-molecule TLR7 agonist designed to systemically activate the innate and adaptive immune systems.[1][2] Activation of TLR7 on immune cells, such as plasmacytoid dendritic cells, leads to the production of Type 1 interferons and other cytokines, which in turn stimulates cytotoxic CD8+ T cells and natural killer (NK) cells to attack tumor cells.[1][2] Preclinical studies in mouse tumor models have demonstrated the anti-tumor activity of this compound.[3] These protocols outline the necessary steps for conducting such studies, from animal model selection and tumor implantation to this compound administration and endpoint analysis.

Quantitative Data Summary

The following table summarizes the key parameters for this compound administration in mouse tumor models based on available preclinical data.

| Parameter | Value | Source |

| Drug | This compound | [3] |

| Dosage | 3 mg/kg | [3] |

| Route of Administration | Intravenous (i.v.) | [3] |

| Frequency | Every 4 to 5 days | [3] |

| Number of Doses | 8 | [3] |

| Vehicle | To be determined based on solubility and formulation | N/A |

| Storage of Stock Solution | -80°C for 6 months; -20°C for 1 month (protect from light) | [3] |

Experimental Protocols

Animal Models

-

Strain: Syngeneic mouse strains are recommended to allow for the study of an intact immune system, which is crucial for evaluating immunomodulatory agents like this compound. Commonly used strains include C57BL/6 and BALB/c, depending on the tumor cell line.

-

Age and Sex: Use mice aged 6-8 weeks at the start of the experiment. The use of a single sex is recommended to reduce variability; female mice are often preferred to avoid issues with fighting.

-

Acclimatization: Allow mice to acclimatize to the facility for at least one week before any experimental procedures.

-

Housing: House mice in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and provide ad libitum access to food and water. All procedures should be approved by the institution's Institutional Animal Care and Use Committee (IACUC).

Tumor Cell Culture and Implantation

-

Cell Lines: Select a murine tumor cell line that is syngeneic to the chosen mouse strain (e.g., B16F10 melanoma or MC38 colon adenocarcinoma for C57BL/6 mice; CT26 colon carcinoma for BALB/c mice).

-

Cell Culture: Culture tumor cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.

-

Implantation:

-

Harvest and wash the tumor cells with sterile phosphate-buffered saline (PBS).

-

Resuspend the cells in sterile PBS or serum-free medium at the desired concentration (e.g., 1 x 10^6 cells in 100 µL).

-

Subcutaneously inject the cell suspension into the flank of the mice.

-

Monitor the mice for tumor growth.

-

This compound Formulation and Administration

-

Reconstitution: Prepare this compound stock solutions according to the manufacturer's instructions. Based on available information, this compound can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[3]

-

Dosing Solution: On the day of administration, dilute the this compound stock solution to the final concentration of 3 mg/kg in a suitable vehicle. The final injection volume is typically 100-200 µL.

-

Administration:

-

Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (3 mg/kg) or vehicle control intravenously (e.g., via the tail vein).

-

Repeat the administration every 4 to 5 days for a total of 8 doses.[3]

-

Monitoring and Endpoints

-

Tumor Growth: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of overall health and toxicity.

-

Clinical Observations: Observe the mice daily for any signs of toxicity or distress.

-

Endpoint: The primary endpoint is typically tumor growth inhibition. Euthanize mice when tumors reach the maximum allowed size as per IACUC guidelines, or if they show signs of significant morbidity.

-

Immunophenotyping (Optional): At the end of the study, tumors, spleens, and lymph nodes can be harvested to analyze immune cell populations by flow cytometry.

Visualizations

Signaling Pathway

Caption: this compound activates TLR7 signaling in pDCs, leading to an anti-tumor immune response.

Experimental Workflow

References

Application Notes and Protocols for Measuring BNT411 Activity Using Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

BNT411 is a selective Toll-like receptor 7 (TLR7) agonist designed to activate a broad innate and adaptive immune response for cancer immunotherapy.[1][2] As a small molecule, this compound targets TLR7, which is predominantly expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B cells.[3] Activation of TLR7 initiates a signaling cascade that leads to the production of type I interferons (IFNs), pro-inflammatory cytokines, and the maturation and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T cells.[2][3] This concerted immune activation is intended to enhance pre-existing anti-tumor responses and induce new ones.[2]

These application notes provide detailed protocols for a suite of cell-based assays to characterize the in vitro activity of this compound, enabling researchers to assess its potency, mechanism of action, and downstream functional consequences on key human immune cell subsets.

Mechanism of Action: this compound Signaling Pathway

This compound, upon entering the endosome of TLR7-expressing cells, binds to and activates the TLR7 receptor. This triggers the recruitment of the adaptor protein MyD88, initiating a downstream signaling cascade that culminates in the activation of transcription factors such as NF-κB and IRF7. These transcription factors drive the expression of genes encoding type I IFNs (e.g., IFN-α) and pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12), leading to the activation of the immune system.

Data Presentation

The following tables summarize representative quantitative data for this compound from clinical studies and for other selective TLR7 agonists from in vitro experiments. This data can serve as a benchmark for researchers evaluating this compound's activity.

Table 1: Clinical Pharmacodynamic Response to this compound

| Parameter | Dose Level | Observation | Reference |

| IP-10 (CXCL10) Induction | 2.4 µg/kg | 2.7 to 9.2-fold increase in plasma levels in 3 out of 4 patients | [2] |

| Immune Cell Activation | ≥4.8 µg/kg | Marked activation of DCs, monocytes, NK, T, and B cells | [2] |

| Cytokine Release | ≥4.8 µg/kg | Systemic pulsatile release of type I interferon and pro-inflammatory cytokines | [2] |

Table 2: Representative In Vitro Activity of a Selective TLR7 Agonist

Data presented is for a representative TLR7 agonist antibody-drug conjugate to provide an example of expected in vitro potency.

| Assay | Cell Line/System | Parameter | Value | Reference |

| TLR7 Reporter Assay | HEK-Blue™ hTLR7 | EC50 | 5.2 nM | [4] |

| TLR8 Reporter Assay | HEK-Blue™ hTLR8 | Activity | No activity observed | [4] |

| Myeloid Cell Activation | Mouse Bone Marrow-Derived Macrophages (co-culture) | PD-L1 Upregulation | Dose-dependent increase | [4] |

| Myeloid Cell Activation | Mouse Bone Marrow-Derived Macrophages (co-culture) | CD86 Upregulation | Dose-dependent increase | [4] |

Experimental Protocols

TLR7 Reporter Gene Assay

This assay directly measures the activation of the TLR7 signaling pathway by this compound in a controlled, engineered cell line.

Methodology:

-

Cell Culture: Culture HEK-Blue™ hTLR7 cells (InvivoGen) according to the manufacturer's instructions. These cells stably express human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

-

Cell Seeding: On the day of the assay, prepare a suspension of HEK-Blue™ hTLR7 cells and seed them into a 96-well plate at a density of 5 x 10^4 cells per well.

-

Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A typical concentration range to test would be from 0.01 nM to 10 µM.

-

Stimulation: Add the this compound dilutions to the appropriate wells of the 96-well plate containing the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., R848).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

SEAP Detection: Measure the SEAP activity in the cell culture supernatant using a SEAP detection reagent such as QUANTI-Blue™ (InvivoGen).

-

Data Analysis: Read the absorbance on a spectrophotometer. Calculate the half-maximal effective concentration (EC50) by plotting the absorbance against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.

Cytokine Release Assay using Human PBMCs

This assay measures the ability of this compound to induce the secretion of key cytokines from a mixed population of human peripheral blood mononuclear cells (PBMCs), providing a comprehensive view of the induced immune response.

Methodology:

-

PBMC Isolation: Isolate PBMCs from fresh human whole blood or buffy coats from healthy donors using Ficoll-Paque density gradient centrifugation.

-

Cell Seeding: Resuspend the isolated PBMCs in complete RPMI-1640 medium and seed them into a 96-well round-bottom plate at a density of 2 x 10^5 cells per well.

-

Compound Preparation: Prepare a serial dilution of this compound in complete RPMI-1640 medium.

-

Stimulation: Add the this compound dilutions to the wells containing PBMCs. Include a vehicle control and a positive control (e.g., LPS for broad cytokine induction or R848 for TLR7/8 activation).

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell-free supernatant.

-

Cytokine Quantification: Measure the concentration of cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12, IP-10) in the supernatants using a multiplex immunoassay (e.g., Luminex-based assay or Meso Scale Discovery) or individual ELISAs.

-

Data Analysis: Plot the cytokine concentrations against the this compound concentrations to generate dose-response curves.

Plasmacytoid Dendritic Cell (pDC) Activation Assay

This assay specifically assesses the activation of pDCs, a primary target of TLR7 agonists, by measuring the upregulation of co-stimulatory molecules.

References

- 1. BioNTech to Present New Clinical and Preclinical Data Across Multiple Immuno-Oncology Programs at 36th SITC Annual Meeting | BioNTech [investors.biontech.de]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]